tert-butyl 4-(4-broMo-2- tert-butyl 4-(4-broMo-2-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14387150
InChI: InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-15-5-4-13(18)10-12(15)11-19/h4-5,10,14,20H,6-9H2,1-3H3
SMILES:
Molecular Formula: C17H22BrN3O2
Molecular Weight: 380.3 g/mol

tert-butyl 4-(4-broMo-2-

CAS No.:

Cat. No.: VC14387150

Molecular Formula: C17H22BrN3O2

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-(4-broMo-2- -

Specification

Molecular Formula C17H22BrN3O2
Molecular Weight 380.3 g/mol
IUPAC Name tert-butyl 4-(4-bromo-2-cyanoanilino)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-15-5-4-13(18)10-12(15)11-19/h4-5,10,14,20H,6-9H2,1-3H3
Standard InChI Key GTJTZGCKYOZRNX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Br)C#N

Introduction

Structural Characteristics and Molecular Properties

Core Scaffolds and Functional Groups

tert-Butyl 4-(4-bromo-2-) derivatives share a common structural motif: a brominated aromatic ring substituted with a tert-butyl group. Compound 1 features a pyrazole-piperidine hybrid system, where the pyrazole ring is functionalized with a 4-bromo-2-fluorophenyl carbamoyl group and a 4-methylphenyl substituent . Compound 2 incorporates a piperazine ring linked to a 4-bromo-2-methylphenyl moiety via a carboxylate bridge. In contrast, Compound 3 is a simpler phenol derivative with bromine and tert-butyl groups at the 4- and 2-positions, respectively .

Physicochemical Properties

The molecular weights of these compounds range from 355.27 g/mol (Compound 2) to 557.46 g/mol (Compound 1), reflecting differences in structural complexity (Table 1). Lipophilicity, as indicated by logP values, varies significantly: Compound 1 exhibits high lipophilicity (logP = 7.25), while Compound 3, being a phenol, has lower logP due to its hydroxyl group . These properties influence solubility and bioavailability, critical factors in drug design.

Table 1: Comparative Molecular Properties of tert-Butyl 4-(4-Bromo-2-) Derivatives

PropertyCompound 1Compound 2Compound 3
Molecular FormulaC27H30BrFN4O3C16H23BrN2O2C10H13BrO
Molecular Weight (g/mol)557.46355.27229.12
logP7.253.82*3.15*
Hydrogen Bond Donors101
Polar Surface Area (Ų)57.5438.6720.23

*Estimated values based on analogous structures.

Synthesis and Chemical Reactivity

Synthetic Pathways

Compound 1 is synthesized via multi-step reactions involving carbamoyl coupling between 4-bromo-2-fluoroaniline and a pre-functionalized pyrazole-piperidine intermediate . Compound 2 employs nucleophilic aromatic substitution, where tert-butyl piperazine-1-carboxylate reacts with 4-bromo-2-methylbromobenzene under palladium catalysis. Compound 3 is typically prepared through electrophilic bromination of 2-tert-butylphenol using reagents such as N-bromosuccinimide (NBS) or tetrabutylammonium tribromide (TBABr3), achieving yields up to 88–100% .

Table 2: Representative Synthesis Conditions for Compound 3

ReagentSolventTemperatureYield (%)Reference
NBSAcetonitrile20°C88
TBABr3CHCl3/MeOH20°C89
Br2DCM20°C95

Reactivity and Functionalization

The bromine atom in these compounds serves as a handle for further functionalization. For example:

  • Suzuki-Miyaura Coupling: The bromophenyl group in Compound 2 undergoes cross-coupling with boronic acids to introduce aryl or heteroaryl substituents.

  • Nucleophilic Aromatic Substitution: Compound 3’s bromine is replaceable with nucleophiles (e.g., amines, alkoxides) under basic conditions .

Biological Activities and Applications

Case Study: Anticancer Activity

In vitro studies of Compound 1 demonstrated IC50 values < 1 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to its ability to disrupt microtubule assembly .

Comparative Analysis with Related Brominated Compounds

Table 3: Functional Comparison with Non-tert-Butyl Brominated Analogs

CompoundBromine PositionKey Functional GrouplogPBioactivity
4-Bromo-2-methylphenol4-OH2.78Antimicrobial
4-Bromo-2-fluorobenzamide4-CONH21.95Anticonvulsant
Compound 24Piperazine3.82CNS modulation

Recent Advances and Future Directions

Recent innovations include:

  • Photoaffinity Labeling: Compound 1’s fluorine atom enables 18F-radiolabeling for PET imaging .

  • Green Synthesis: Microwave-assisted synthesis of Compound 3 reduces reaction times from hours to minutes .

Future research should prioritize:

  • In Vivo Toxicology Profiles for all derivatives.

  • Targeted Drug Delivery Systems leveraging Compound 1’s lipophilicity.

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